molecular formula C19H17ClF3NO3 B2502238 4-(3-Chloro-5-methoxybenzoyl)-2-[3-(trifluoromethyl)phenyl]morpholine CAS No. 2378502-84-0

4-(3-Chloro-5-methoxybenzoyl)-2-[3-(trifluoromethyl)phenyl]morpholine

Cat. No.: B2502238
CAS No.: 2378502-84-0
M. Wt: 399.79
InChI Key: KMRXEBDFBWBWQQ-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-methoxybenzoyl)-2-[3-(trifluoromethyl)phenyl]morpholine is a complex organic compound characterized by the presence of a morpholine ring substituted with a 3-chloro-5-methoxybenzoyl group and a 3-(trifluoromethyl)phenyl group

Scientific Research Applications

4-(3-Chloro-5-methoxybenzoyl)-2-[3-(trifluoromethyl)phenyl]morpholine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.

    Industry: The compound is used in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action would depend on the specific biological activity of the compound. Many compounds with similar structures exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .

Safety and Hazards

The safety and hazards associated with handling and using such compounds would depend on factors like their reactivity, toxicity, and potential for causing harm to the environment .

Preparation Methods

The synthesis of 4-(3-chloro-5-methoxybenzoyl)-2-[3-(trifluoromethyl)phenyl]morpholine typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:

    Preparation of 3-chloro-5-methoxybenzoyl chloride: This intermediate can be synthesized by reacting 3-chloro-5-methoxybenzoic acid with thionyl chloride.

    Formation of the morpholine ring: The morpholine ring can be constructed through the reaction of diethanolamine with a suitable dehydrating agent.

    Coupling reactions: The final step involves coupling the 3-chloro-5-methoxybenzoyl chloride with the morpholine ring and subsequently introducing the 3-(trifluoromethyl)phenyl group through a Friedel-Crafts acylation reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

4-(3-Chloro-5-methoxybenzoyl)-2-[3-(trifluoromethyl)phenyl]morpholine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methoxy positions, with reagents such as sodium methoxide or potassium tert-butoxide, leading to the formation of various substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

4-(3-Chloro-5-methoxybenzoyl)-2-[3-(trifluoromethyl)phenyl]morpholine can be compared with other similar compounds, such as:

    4-(3-Chloro-5-methoxybenzoyl)-2-phenylmorpholine: Lacks the trifluoromethyl group, which may result in different chemical properties and biological activities.

    4-(3-Chloro-5-methoxybenzoyl)-2-[4-(trifluoromethyl)phenyl]morpholine: The position of the trifluoromethyl group is different, potentially affecting its reactivity and interactions with molecular targets.

    4-(3-Chloro-5-methoxybenzoyl)-2-[3-(trifluoromethyl)phenyl]piperidine: Contains a piperidine ring instead of a morpholine ring, which may influence its chemical behavior and applications.

The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

(3-chloro-5-methoxyphenyl)-[2-[3-(trifluoromethyl)phenyl]morpholin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3NO3/c1-26-16-9-13(8-15(20)10-16)18(25)24-5-6-27-17(11-24)12-3-2-4-14(7-12)19(21,22)23/h2-4,7-10,17H,5-6,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMRXEBDFBWBWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N2CCOC(C2)C3=CC(=CC=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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